molecular formula C16H13NOS2 B11160957 3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione

3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B11160957
M. Wt: 299.4 g/mol
InChI Key: AQLGZHRGMKLIOG-UHFFFAOYSA-N
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Description

3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione is an organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenylbenzoyl group attached to the thiazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-phenylbenzoyl chloride with thiazolidine-2-thione in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Phenylbenzoyl chloride+Thiazolidine-2-thionePyridine, RefluxThis compound\text{4-Phenylbenzoyl chloride} + \text{Thiazolidine-2-thione} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 4-Phenylbenzoyl chloride+Thiazolidine-2-thionePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidine ring and the phenylbenzoyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: The parent compound without the phenylbenzoyl group.

    4-Phenylbenzoyl chloride: A precursor used in the synthesis.

    Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents.

Uniqueness

3-(4-Phenylbenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the thiazolidine ring and the phenylbenzoyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13NOS2

Molecular Weight

299.4 g/mol

IUPAC Name

(4-phenylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C16H13NOS2/c18-15(17-10-11-20-16(17)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

AQLGZHRGMKLIOG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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